1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutylidene)-
Overview
Description
1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutylidene)- is a chemical compound known for its unique structure and properties. It is a derivative of 1,2-ethanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 1,3-dimethylbutylidene groups. This compound is used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
The synthesis of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutylidene)- involves the reaction of 1,2-ethanediamine with 1,3-dimethylbutylidene groups under specific conditions. The reaction typically requires a solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature and pressure to ensure the complete conversion of the starting materials to the final product .
Chemical Reactions Analysis
1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the 1,3-dimethylbutylidene groups are replaced by other functional groups.
Scientific Research Applications
1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutylidene)- is utilized in various scientific research fields, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutylidene)- involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of coordination complexes with metals, which can then participate in various chemical reactions. The pathways involved in these interactions depend on the specific conditions and reagents used in the reactions .
Comparison with Similar Compounds
1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutylidene)- can be compared with other similar compounds such as:
1,2-Ethanediamine, N,N-bis(1-methylethyl)-: This compound has similar structural features but with different substituents, leading to variations in its chemical behavior and applications.
1,2-Ethanediamine, N,N’-dimethyl-: Another similar compound with different substituents, which affects its reactivity and uses.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: This compound has phenylmethyl groups instead of 1,3-dimethylbutylidene groups, resulting in different chemical properties and applications.
These comparisons highlight the uniqueness of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutylidene)- in terms of its structure and the specific applications it is suited for.
Properties
IUPAC Name |
4-methyl-N-[2-(4-methylpentan-2-ylideneamino)ethyl]pentan-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-11(2)9-13(5)15-7-8-16-14(6)10-12(3)4/h11-12H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBJYQXWWPKMPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCN=C(C)CC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067125 | |
Record name | N,N'-Bis(1,3-dimethylbutylidene)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25707-70-4 | |
Record name | N1,N2-Bis(1,3-dimethylbutylidene)-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25707-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1,N2-bis(1,3-dimethylbutylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025707704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1,N2-bis(1,3-dimethylbutylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Bis(1,3-dimethylbutylidene)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-bis(1,3-dimethylbutylidene)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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